molecular formula C9H8BrF3O B1443434 1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene CAS No. 1247392-19-3

1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene

Cat. No.: B1443434
CAS No.: 1247392-19-3
M. Wt: 269.06 g/mol
InChI Key: CBPGIKRSAZIISQ-UHFFFAOYSA-N
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Description

1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene is a brominated aromatic compound featuring a trifluoroethoxy-methyl substituent at the ortho position relative to the bromine atom. For instance, 1-bromo-2-(2,2,2-trifluoroethoxy)benzene (CAS: N/A) shares a similar backbone, with a trifluoroethoxy group directly attached to the benzene ring . The target compound, however, includes a methylene bridge between the oxygen and the trifluoroethyl group, resulting in the substituent -(CH₂-O-CH₂-CF₃). This structural variation likely impacts its physicochemical properties, such as polarity, boiling point, and reactivity in synthetic applications .

Properties

IUPAC Name

1-bromo-2-(2,2,2-trifluoroethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-8-4-2-1-3-7(8)5-14-6-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPGIKRSAZIISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene, also known as 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, is a compound that incorporates a bromine atom and a trifluoroethoxy group within its structure. The presence of the trifluoromethyl group is notable due to its influence on the biological activity of organic compounds. This article explores the biological activities associated with this compound, including its pharmacological effects and potential applications in medicinal chemistry.

  • Molecular Formula : C8H6BrF3O
  • Molecular Weight : 255.03 g/mol
  • CAS Number : 106854-77-7

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity :
    • Trifluoromethyl-substituted compounds have shown promise in inhibiting various cancer cell lines. For instance, some analogs have demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against resistant cancer strains .
  • Enzyme Inhibition :
    • The compound may exhibit inhibitory activity against enzymes such as tyrosinase, which is crucial in melanin production. Studies on related compounds have shown that modifications in substituents can dramatically affect their inhibitory potency .
  • Neurotransmitter Uptake Inhibition :
    • Similar structures have been reported to inhibit the uptake of neurotransmitters such as serotonin (5-HT), indicating potential applications in treating mood disorders .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with halogenated and trifluoromethylated benzene derivatives:

StudyFindings
FDA-Approved Drugs A review highlighted the importance of trifluoromethyl groups in increasing the potency of drugs targeting serotonin receptors, suggesting that similar modifications could enhance the activity of this compound .
Tyrosinase Inhibition Studies Analogous compounds showed varying degrees of tyrosinase inhibition; for example, certain brominated derivatives displayed IC50 values significantly lower than standard inhibitors like kojic acid .
Cytotoxicity Assessments In B16F10 murine melanoma cells, some analogs exhibited low cytotoxicity at concentrations up to 20 µM, indicating a favorable therapeutic window for further development .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : The bromine atom and trifluoroethoxy group may enhance binding affinity to target proteins or enzymes due to increased hydrophobic interactions.
  • Metabolic Stability : The trifluoromethyl group can protect against metabolic degradation, allowing for prolonged action within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene with structurally related brominated benzene derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent Type Molecular Weight CAS Number Purity (%) Key Applications/Notes
This compound* C₉H₈BrF₃O -(CH₂-O-CH₂-CF₃) at position 2 269.06 (calc.) Not available N/A Intermediate in pharmaceutical synthesis
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene C₈H₆BrF₃O -O-CH₂-CF₃ at position 2 255.03 Not available 99 Precursor for heterocyclic compounds
1-Bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene C₉H₈BrF₃O -(CH₂-O-CH₂-CF₃) at position 4 269.06 1403329-91-8 95 Used in sulfonamide drug synthesis
1-Bromo-2-((4-fluorobenzyl)oxy)benzene C₁₃H₁₀BrFO -O-CH₂-C₆H₄-F at position 2 281.12 494772-43-9 97 Building block for agrochemicals
1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene C₉H₈BrF₃O -O-CH₂CH₂Br and -CF₃ at position 2 269.06 910468-48-3 95 Specialty material for OLEDs

Notes:

  • Substituent Position and Reactivity : The position of substituents (ortho vs. para) significantly influences reactivity. For example, 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene undergoes nucleophilic substitution more readily at the para-bromine site compared to ortho-substituted analogs .
  • Fluorinated Groups : Compounds with trifluoroethoxy or trifluoromethyl groups exhibit enhanced lipophilicity and metabolic stability, making them valuable in drug design (e.g., lansoprazole derivatives ).
  • Synthetic Methods : Many analogs are synthesized via nucleophilic substitution or coupling reactions. For instance, 1-bromo-2-(2,2,2-trifluoroethoxy)benzene is prepared using BBr₃-mediated demethylation of methoxy precursors , while trifluoroethoxy-methyl derivatives often require multi-step alkylation .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene generally proceeds via the nucleophilic substitution of a brominated benzyl precursor with 2,2,2-trifluoroethanol or its derivatives under basic conditions. The key steps involve:

  • Introduction of the bromine atom ortho to the methyl or hydroxymethyl substituent on the benzene ring.
  • Formation of the trifluoroethoxy methyl ether by nucleophilic substitution using trifluoroethanol or trifluoroethoxy reagents.
  • Use of strong bases such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Specific Preparation Methods

Nucleophilic Substitution Using Sodium Hydride and 2,2,2-Trifluoroethanol Derivatives

  • Procedure: A brominated benzyl compound (e.g., 1-bromo-2-(hydroxymethyl)benzene) is treated with sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at low temperatures (0°C to room temperature). Subsequently, 2,2,2-trifluoroethanol or a trifluoroethoxy derivative is added to the reaction mixture.
  • Reaction Conditions: Stirring at 0°C to 80°C for several hours (commonly 3 to 24 hours).
  • Outcome: The deprotonated trifluoroethanol acts as a nucleophile, displacing a suitable leaving group (e.g., a halide or tosylate) on the benzyl precursor to form the trifluoroethoxy methyl ether.
  • Notes: Use of sodium hydride in DMF can pose safety risks due to potential explosive reactions; thus, careful control of conditions is required.

Use of Tetrabutylammonium Iodide as Phase Transfer Catalyst

  • Procedure: The reaction mixture includes tetrabutylammonium iodide (TBAI) as a phase transfer catalyst to enhance nucleophilic substitution efficiency.
  • Reaction Conditions: Typically conducted in THF at 0°C to 80°C with sodium hydride.
  • Yield: Reported yields for related etherifications range from 40% to 65%, depending on substrates and purification methods.

Lithiation and Subsequent Alkylation

  • Procedure: The aromatic precursor is first lithiated using n-butyllithium at low temperatures (-78°C), followed by reaction with a trifluoroethoxy-containing electrophile such as a brominated trifluoroethoxy methyl derivative.
  • Reaction Conditions: Low temperature lithiation followed by warming to room temperature.
  • Outcome: Formation of the desired trifluoroethoxy methyl benzene derivatives.
  • Notes: This method requires careful temperature control and anhydrous conditions.

Representative Experimental Data

Parameter Value / Condition Reference/Notes
Starting material 1-bromo-2-(hydroxymethyl)benzene or analogs Commercially available or synthesized
Base Sodium hydride (60% dispersion in mineral oil) Used in THF or DMF solvent
Catalyst Tetrabutylammonium iodide (optional) Enhances nucleophilic substitution
Solvent Tetrahydrofuran (THF), N,N-dimethylformamide (DMF) DMF use requires caution due to explosion risk
Temperature 0°C to 80°C Reaction times: 3 to 24 hours
Yield 40% to 65% Varies with conditions and purification
Purification Silica gel chromatography or preparative HPLC To isolate pure product
Physical properties of product Boiling point: ~240°C; Density: 1.5 g/cm³; Molecular weight: 269.06 g/mol Confirmed by GC-MS and NMR

Summary Table of Preparation Routes

Method Key Reagents & Conditions Advantages Disadvantages/Notes
Sodium hydride-mediated substitution NaH, 2,2,2-trifluoroethanol, THF or DMF, 0-80°C Straightforward, good yields Safety risk with NaH/DMF
Phase transfer catalysis NaH, TBAI, THF, 0-80°C Enhanced reaction rate Requires catalyst optimization
Lithiation and electrophilic substitution n-BuLi, electrophile, -78°C to RT High selectivity Requires strict temperature control and anhydrous conditions

Research Findings and Literature Insights

  • The nucleophilic substitution approach is the most commonly reported and practical method for preparing this compound and related compounds.
  • Alternative methods involving direct electrophilic aromatic substitution with bromine on trifluoroethoxy-substituted benzenes are less common due to regioselectivity challenges and lower yields.
  • The use of sodium hydride and DMF, while effective, has been flagged for safety concerns in literature, recommending alternative solvents or bases when possible.
  • Purification typically involves chromatographic techniques due to the close polarity of starting materials and products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene?

  • Methodology : The compound can be synthesized via bromination of a precursor such as 2-((2,2,2-trifluoroethoxy)methyl)benzene. Bromination typically employs bromine (Br₂) in the presence of catalysts like Fe or AlBr₃ under controlled conditions to ensure selectivity . Alternatively, advanced brominating agents like N,N’-dibromo-5,5-dimethylhydantoin may be used in acidic media for milder conditions .
  • Key Considerations : Monitor reaction temperature (e.g., 0–25°C) and stoichiometry to avoid over-bromination. Purification via column chromatography or recrystallization is recommended .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, the trifluoroethoxy group (-OCF₃) shows distinct ¹⁹F NMR signals .
  • GC/MS : To assess purity and molecular ion peaks (e.g., M⁺ at m/z 286 for C₉H₈BrF₃O) .
  • Elemental Analysis : Validate C, H, Br, and F content .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

  • Reactions :

  • Nucleophilic Substitution : The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols) under SN₂ conditions .
  • Cross-Coupling : Utilized in Suzuki-Miyaura reactions with arylboronic acids to form biaryl systems .
    • Stability : The trifluoroethoxy group enhances electron-withdrawing effects, influencing reaction kinetics .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic aromatic substitution (EAS) of this compound?

  • Strategies :

  • Directing Groups : The trifluoroethoxy (-OCH₂CF₃) group acts as a meta-director. Use Lewis acids (e.g., AlCl₃) to enhance electrophile positioning .
  • Temperature Modulation : Lower temperatures favor kinetic control, while higher temperatures may shift to thermodynamic products .
    • Case Study : Nitration at the meta position yields 3-nitro derivatives with >85% selectivity under HNO₃/H₂SO₄ at 0°C .

Q. What mechanistic insights explain its behavior in radical-mediated reactions?

  • Radical Initiation : The C-Br bond undergoes homolytic cleavage under UV light or AIBN, generating aryl radicals for polymerization or C–H functionalization .
  • Applications : Used in atom-transfer radical polymerization (ATRP) to synthesize fluorinated polymers .

Q. How does the compound interact with biomolecules in pharmacological studies?

  • Biological Screening :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Cellular Uptake : Radiolabel with ¹⁸F for PET imaging to study blood-brain barrier penetration .
    • Data Interpretation : Correlate logP values (estimated ~2.8) with membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene
Reactant of Route 2
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1-Bromo-2-((2,2,2-trifluoroethoxy)methyl)benzene

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